N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline
Overview
Description
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of phenethyloxy and phenylpropoxy groups attached to a benzyl-aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Phenethyloxybenzyl Intermediate: This step involves the reaction of 2-hydroxybenzyl alcohol with phenethyl bromide in the presence of a base such as potassium carbonate to form 2-(phenethyloxy)benzyl alcohol.
Formation of Phenylpropoxy Intermediate: This step involves the reaction of 4-hydroxyaniline with 3-phenylpropyl bromide in the presence of a base to form 4-(3-phenylpropoxy)aniline.
Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzylamine: Similar structure but lacks the phenethyloxy and phenylpropoxy groups.
N-(2-Phenylethyl)aniline: Similar structure but lacks the benzyl and phenylpropoxy groups.
4-(Phenylpropoxy)aniline: Similar structure but lacks the phenethyloxy and benzyl groups.
Uniqueness
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline is unique due to the presence of both phenethyloxy and phenylpropoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[2-(2-phenylethoxy)phenyl]methyl]-4-(3-phenylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO2/c1-3-10-25(11-4-1)14-9-22-32-29-19-17-28(18-20-29)31-24-27-15-7-8-16-30(27)33-23-21-26-12-5-2-6-13-26/h1-8,10-13,15-20,31H,9,14,21-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTAPAPUQIMKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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